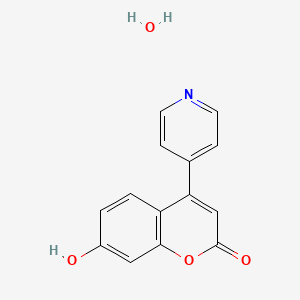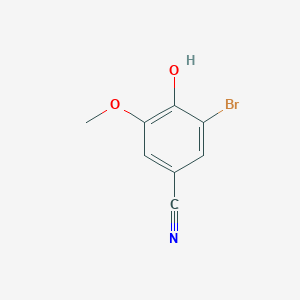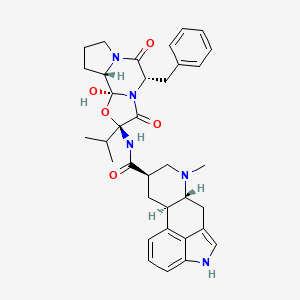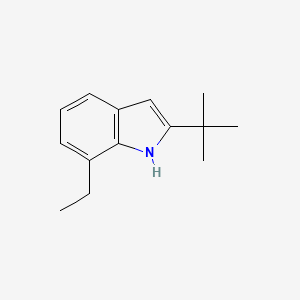![molecular formula C14H22N2O3S B1277706 Tert-Butyl-4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]piperidin-1-carboxylat CAS No. 864068-79-1](/img/structure/B1277706.png)
Tert-Butyl-4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]piperidin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H22N2O3S and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
Diese Verbindung wird als Baustein bei der Synthese verschiedener pharmazeutischer Wirkstoffe eingesetzt. Ihre Struktur ist besonders wertvoll bei der Entwicklung von Proteolyse-Targeting-Chimären (PROTACs) . PROTACs sind eine neuartige Klasse von Medikamenten, die krankheitsverursachende Proteine zur Degradation zielen.
Gezielte Proteindegradation
Die tert-Butylgruppe in dieser Verbindung fungiert als Schutzgruppe, die unter bestimmten Bedingungen entfernt werden kann. Diese Eigenschaft ist essentiell für die Synthese von Molekülen, die für die gezielte Proteindegradation entwickelt wurden, einem vielversprechenden Ansatz zur Behandlung von Krankheiten wie Krebs .
Wirkmechanismus
Target of Action
Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
In the context of PROTACs, these compounds typically work by binding to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
In the case of protacs, the ubiquitin-proteasome system is a key pathway involved in the mechanism of action .
Result of Action
In the context of PROTACs, the intended result is the degradation of a specific target protein, which can influence various cellular processes depending on the function of the target .
Safety and Hazards
The compound is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Zukünftige Richtungen
The use of Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate as a linker in PROTAC development suggests potential applications in the field of targeted protein degradation . Future research could focus on the optimization of the linker structure to improve the efficacy and selectivity of PROTAC molecules.
Biochemische Analyse
Biochemical Properties
Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a semi-flexible linker in the development of bifunctional protein degraders, which are used in targeted protein degradation . The interactions between Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate and these biomolecules are primarily based on its structural conformation, which allows it to form stable complexes with target proteins, thereby facilitating their degradation.
Cellular Effects
The effects of Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate can affect the electron transport chain in the cell membrane, which is crucial for ATP production and other cellular functions . Additionally, its role in targeted protein degradation can lead to significant changes in cellular processes by removing specific proteins that regulate cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as a linker in bifunctional protein degraders, where it facilitates the formation of ternary complexes between the target protein and the degradation machinery . By doing so, it promotes the ubiquitination and subsequent proteasomal degradation of the target protein, thereby modulating its levels within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by promoting targeted protein degradation and modulating cellular processes. At higher doses, it may cause toxic or adverse effects due to the accumulation of degradation products or off-target interactions . It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate is involved in various metabolic pathways, including those related to protein degradation and cellular metabolism. This compound interacts with enzymes and cofactors that facilitate its incorporation into the degradation machinery, thereby influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for optimizing the use of this compound in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its biological activity . The efficient transport and distribution of this compound are essential for achieving its desired effects in targeted protein degradation and other biochemical processes.
Subcellular Localization
The subcellular localization of Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate plays a critical role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the cell influences its interactions with target proteins and other biomolecules, thereby modulating its effects on cellular processes.
Eigenschaften
IUPAC Name |
tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-14(2,3)19-13(18)16-6-4-10(5-7-16)12-15-11(8-17)9-20-12/h9-10,17H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZWXODJIWMJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428175 | |
| Record name | tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864068-79-1 | |
| Record name | tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERT-BUTYL-4-[4-(HYDROXYMETHYL)-1,3-THIAZOL-2-YL]PIPERIDINE-1-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1277653.png)






